methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate
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Overview
Description
methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a hydroxyimino group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with hydroxylamine hydrochloride to form the corresponding hydroxyimino derivative. This intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[amino(hydroxyimino)methyl]-benzenecarboxylate
- Methyl 3-hydroxy-4-aminobenzoate
- Methyl 2-amino-5-methyl-4-phenyl-3-thiophenecarboxylate
Uniqueness
methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate is unique due to the presence of both the hydroxyimino and methoxy groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and potential drug development .
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 3-(N'-hydroxycarbamimidoyl)-4-methoxybenzoate |
InChI |
InChI=1S/C10H12N2O4/c1-15-8-4-3-6(10(13)16-2)5-7(8)9(11)12-14/h3-5,14H,1-2H3,(H2,11,12) |
InChI Key |
NMLAUBDOPKTXCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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